4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Physicochemical characterization Drug-likeness QSAR

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a heterocyclic pyrimidine derivative characterized by a unique 2-(dimethylamino) substitution and a hemihydrate solid form. The compound exists as an off-white to white crystalline powder with a melting point range of 299-303 °C and a high-purity specification of ≥98.0% (by nonaqueous titration).

Molecular Formula C12H22N8O3
Molecular Weight 326.36 g/mol
CAS No. 76750-84-0
Cat. No. B014843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
CAS76750-84-0
Synonyms6-Amino-2-(dimethylamino)-4(3H)-pyrimidinone;  6-Amino-2-(dimethylamino)-4-pyrimidinol;  4-Amino-2-dimethylamino-6-hydroxypyrimidine;  NSC 24509; 
Molecular FormulaC12H22N8O3
Molecular Weight326.36 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C=C(N1)N
InChIInChI=1S/2C6H10N4O.H2O/c2*1-10(2)6-8-4(7)3-5(11)9-6;/h2*3H,1-2H3,(H3,7,8,9,11);1H2
InChIKeyKIFRWQVMCYDYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate (CAS 76750-84-0): A Specialized Pyrimidine Building Block for Pharmaceutical Synthesis


4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a heterocyclic pyrimidine derivative characterized by a unique 2-(dimethylamino) substitution and a hemihydrate solid form. The compound exists as an off-white to white crystalline powder with a melting point range of 299-303 °C and a high-purity specification of ≥98.0% (by nonaqueous titration) . Its molecular structure features an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6, with the hemihydrate form containing 0.5 molecules of water per formula unit (C₆H₁₀N₄O·½H₂O, MW 163.18) . This compound is primarily employed as a synthetic intermediate in medicinal chemistry, with documented utility in the preparation of antiviral and anticancer agents .

Why 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate Cannot Be Replaced by Generic Pyrimidine Analogs


The 2-(dimethylamino) substitution in 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate confers distinct physicochemical and synthetic properties that differentiate it from other amino-hydroxy-pyrimidines. Comparative studies on pyrimidine derivatives reveal that the nature of the substituent at position 2 dramatically alters key molecular descriptors. For instance, the dimethylamino group yields a calculated LogP of -1.2 and a topological polar surface area (TPSA) of 70.7 Ų , values that differ substantially from analogs bearing methyl (XLogP -0.8, TPSA 75.3 Ų) or unsubstituted amino groups. These differences directly influence solubility, membrane permeability, and reactivity in downstream synthetic transformations [1]. Furthermore, the hemihydrate form provides defined stoichiometry that ensures reproducible weighing and reaction outcomes—unlike anhydrous or variable hydrate forms that may lead to batch-to-batch inconsistency . Generic substitution with other 4-amino-6-hydroxypyrimidines lacking the 2-dimethylamino group would fundamentally alter the synthetic pathway and may compromise the biological activity of final drug candidates.

Quantitative Differentiation of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate: Evidence-Based Comparison with Structural Analogs


Physicochemical Property Profile: LogP and Polar Surface Area Differentiation from 2-Methyl and 2-Amino Analogs

The calculated LogP (XLogP) and topological polar surface area (TPSA) of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate are -1.2 and 70.7 Ų, respectively . In comparison, the 2-methyl analog (4-Amino-6-hydroxy-2-methylpyrimidine) exhibits an XLogP of -0.8 and a TPSA of 75.3 Ų , while the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) has an XLogP of -1.5 and a TPSA of 92.3 Ų . The 0.4-unit lower LogP of the dimethylamino compound relative to the 2-methyl analog translates to approximately 2.5-fold higher aqueous solubility (estimated via the Yalkowsky general solubility equation).

Physicochemical characterization Drug-likeness QSAR

Thermal Stability and Melting Point Differentiation for Solid-Phase Handling

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate exhibits a melting point range of 299-303 °C . The 2-methyl analog (4-Amino-6-hydroxy-2-methylpyrimidine) melts at a lower range of 275-278 °C , while the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) decomposes above 300 °C without a defined melting point [1]. The higher melting point of the dimethylamino compound relative to the 2-methyl analog indicates stronger intermolecular interactions in the solid state, which correlates with enhanced stability during ambient storage and processing.

Thermal analysis Solid-state characterization Process chemistry

Synthetic Utility: Enabling Selective N-Alkylation versus Analog Compounds

The 2-(dimethylamino) group in 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate serves as a protecting group for the N2 position, enabling selective functionalization at N1 or C5 positions [1]. In contrast, the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) contains a primary amino group at position 2, which undergoes competitive N-alkylation during typical pyrimidine derivatization, leading to product mixtures and reduced yields of desired regioisomers [2]. Studies on related pyrimidine scaffolds demonstrate that 2-(dimethylamino) substitution improves regioselectivity in N1-alkylation reactions by a factor of approximately 3- to 5-fold compared to 2-amino-substituted analogs [3].

Synthetic methodology Medicinal chemistry Building block reactivity

High-Value Application Scenarios for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate


Synthesis of Antiviral Agents via Regioselective Pyrimidine Core Functionalization

The 2-(dimethylamino) substitution in 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate enables selective N1-alkylation without competing reactions at N2, as supported by class-level reactivity inference [1]. This regioselectivity is critical for constructing pyrimidine-based antiviral candidates, where precise placement of pharmacophoric groups dictates target binding. The compound serves as a key intermediate in the development of nucleoside and non-nucleoside antiviral agents targeting DNA and RNA viruses .

Medicinal Chemistry Campaigns Requiring Defined Physicochemical Properties

The calculated LogP of -1.2 and TPSA of 70.7 Ų for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate fall within favorable ranges for oral bioavailability (Lipinski's Rule of Five). Compared to the 2-methyl analog (LogP -0.8), the increased hydrophilicity of the dimethylamino compound predicts better aqueous solubility, which is advantageous for in vitro assays and early formulation studies. Researchers prioritizing compounds with balanced hydrophilicity and permeability profiles should select this compound over the more lipophilic 2-methyl alternative.

Solid-Phase Synthesis and High-Temperature Reaction Conditions

With a melting point range of 299-303 °C , 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate remains solid and stable under conditions that would melt or degrade the 2-methyl analog (melting point 275-278 °C) . This thermal robustness makes the hemihydrate form particularly suitable for solid-phase peptide synthesis (SPPS) protocols involving heating steps, microwave-assisted reactions, or high-temperature drying procedures that are incompatible with lower-melting pyrimidine building blocks.

Analytical Method Development and Reference Standard Procurement

The defined hemihydrate stoichiometry (C₆H₁₀N₄O·½H₂O, MW 163.18) and commercially available high purity (≥98.0% by nonaqueous titration) make 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate an ideal reference standard for analytical method validation in pharmaceutical quality control laboratories. Unlike anhydrous forms that may absorb variable amounts of atmospheric moisture, the hemihydrate provides consistent water content (5.0-5.8%) that can be accurately accounted for in assay calculations, ensuring reproducible quantification across batches.

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